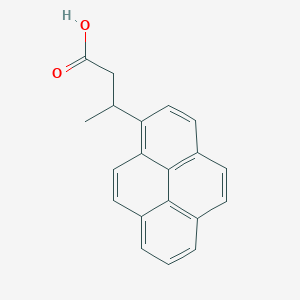

3-(Pyren-1-yl)butanoic acid

Description

BenchChem offers high-quality 3-(Pyren-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyren-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63104-39-2 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

3-pyren-1-ylbutanoic acid |

InChI |

InChI=1S/C20H16O2/c1-12(11-18(21)22)16-9-7-15-6-5-13-3-2-4-14-8-10-17(16)20(15)19(13)14/h2-10,12H,11H2,1H3,(H,21,22) |

InChI Key |

WROXDOWQLYDCHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

3-(Pyren-1-yl)butanoic acid chemical structure and properties

This technical guide provides an in-depth analysis of Pyrenebutyric Acid , systematically identified as 4-(Pyren-1-yl)butanoic acid (CAS: 3443-45-6).[1]

Critical Nomenclature Note: While the specific string "3-(Pyren-1-yl)butanoic acid" implies a branched isomer (with the pyrene moiety attached to the 3rd carbon of the butanoic chain), the vast majority of scientific literature and commercial applications referring to "Pyrenebutyric Acid" target the linear isomer: 4-(Pyren-1-yl)butanoic acid .[1] This guide focuses on this standard linear isomer (PBA), which is the industry standard for oxygen sensing and nanomaterial functionalization, while explicitly distinguishing it from the theoretical branched isomer.[1]

Structure, Photophysics, and Experimental Applications[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

4-(Pyren-1-yl)butanoic acid (PBA) is a polycyclic aromatic hydrocarbon (PAH) derivative.[1] It consists of a pyrene fluorophore tethered to a carboxylic acid group via a propyl linker (forming a 4-carbon butanoic acid chain).[1] This bifunctional structure allows the molecule to act as a non-covalent anchor (via

Chemical Profile Table[1][2][3]

| Property | Specification |

| Systematic Name | 4-(Pyren-1-yl)butanoic acid |

| Common Acronym | PBA / PyBA |

| CAS Number | 3443-45-6 |

| Molecular Formula | |

| Molecular Weight | 288.34 g/mol |

| Melting Point | 184–186 °C |

| pKa | ~4.76 (Carboxyl group) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol.[1] Poorly soluble in water (unless deprotonated at pH > 7).[1] |

| Fluorescence Lifetime ( | 100–250 ns (Highly dependent on |

| Excitation / Emission |

Part 2: Photophysics & Oxygen Sensing Mechanism[1]

PBA is a "gold standard" probe for measuring dissolved oxygen and functionalizing carbon nanotubes (CNTs) due to its long fluorescence lifetime.[1]

The Quenching Mechanism

The fluorescence of PBA is quenched by molecular oxygen (

The relationship follows the Stern-Volmer Equation :

[1]Where:

- : Intensity/Lifetime in the absence of oxygen.[1]

-

: Intensity/Lifetime at oxygen concentration

-

: Stern-Volmer quenching constant (

Visualization: Photophysical Pathways

The following diagram illustrates the synthesis of PBA and its subsequent quenching mechanism.

Figure 1: Synthetic pathway from Pyrene to PBA (Left) and the competing radiative/non-radiative decay pathways involved in oxygen sensing (Right).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-(Pyren-1-yl)butanoic Acid

Note: This synthesis targets the linear 4-isomer.[1] The branched 3-isomer requires non-standard alkylation strategies.

Reagents:

-

Pyrene (98%+)[1]

-

Succinic Anhydride[1]

-

Aluminum Chloride (

, anhydrous)[1] -

Nitrobenzene or Dichloromethane (DCM)[1]

-

Hydrazine hydrate / KOH (for Wolff-Kishner reduction) OR Zn/Hg (for Clemmensen).[1]

Step-by-Step Methodology:

-

Acylation (Friedel-Crafts):

-

Dissolve Pyrene (10 mmol) and Succinic Anhydride (11 mmol) in Nitrobenzene (20 mL).

-

Slowly add

(22 mmol) at 0°C under -

Stir at room temperature for 12 hours.

-

Quench: Pour mixture into ice-cold HCl. Extract with DCM.[1]

-

Purify: Recrystallize the intermediate 4-oxo-4-(pyren-1-yl)butanoic acid from acetic acid.

-

-

Reduction (Wolff-Kishner Modification):

-

Dissolve the keto-acid intermediate (5 mmol) in Diethylene Glycol (15 mL).

-

Add Hydrazine Hydrate (15 mmol) and KOH (20 mmol).

-

Reflux at 140°C for 2 hours (formation of hydrazone).[1]

-

Distill off water/excess hydrazine until temp reaches 195°C. Reflux for 4 hours.

-

Workup: Cool, dilute with water, acidify with HCl. The precipitate is crude PBA.[1]

-

Final Purification: Recrystallize from toluene/ethanol.

-

Protocol B: Non-Covalent Functionalization of Carbon Nanotubes (CNTs)

PBA is used to functionalize CNTs without disrupting their

Methodology:

-

Preparation: Suspend purified CNTs (1 mg/mL) in DMF or Methanol.

-

Incubation: Add PBA (excess, typically 5–10 mM) to the suspension.[1]

-

Sonication: Bath sonicate for 1 hour at room temperature to disperse bundles and facilitate stacking.

-

Equilibration: Stir gently for 24–48 hours.

-

Washing: Filter the suspension through a PTFE membrane (0.2

m).[1] Wash extensively with pure solvent (Methanol/DMF) to remove non-stacked, free PBA.[1] -

Validation: Resuspend in aqueous buffer (pH 8). A stable dispersion indicates successful functionalization (the carboxylates provide electrostatic repulsion).[1]

Part 4: Logical Application Workflows

The following diagram details the decision logic for using PBA in biological sensing vs. material science.

Figure 2: Workflow decision tree for utilizing PBA in intracellular oxygen sensing versus carbon nanotube functionalization.[1]

References

-

Vaughan, W. M., & Weber, G. (1970).[1] Oxygen quenching of pyrenebutyric acid fluorescence in water. A dynamic probe of the microenvironment.[1] Biochemistry, 9(3), 464-473.[1] Link[1]

-

Chen, R. J., et al. (2001).[1] Noncovalent functionalization of carbon nanotubes for highly specific electronic biosensors. Proceedings of the National Academy of Sciences, 98(9), 4805-4810.[1] Link[1]

-

Khimji, I., et al. (2013).[1] Pyrenebutyric acid-functionalized gold nanoparticles as fluorescent probes for DNA detection.[1] Langmuir, 29(5), 1632-1640.[1] Link[1]

-

Fujii, T., et al. (2014).[1] Optical methods for sensing and imaging oxygen: materials, spectroscopies and applications.[1][4] Chemical Society Reviews, 43(10), 3766-3804.[1] Link

Sources

An In-depth Technical Guide to the Chiral Properties of 3-(Pyren-1-yl)butanoic Acid Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral properties of the enantiomers of 3-(Pyren-1-yl)butanoic acid. The unique photophysical characteristics of the pyrene moiety, combined with the stereochemistry of the butanoic acid chain, make these molecules compelling targets for applications in chiroptical sensing, asymmetric catalysis, and as chiral building blocks in medicinal chemistry. This document details plausible synthetic routes for both the racemic mixture and the individual enantiomers, methodologies for their separation and characterization, and an in-depth discussion of their expected chiroptical properties, including specific rotation, circular dichroism, and circularly polarized luminescence. Experimental protocols and theoretical considerations are presented to equip researchers with the necessary knowledge to synthesize, analyze, and utilize these fascinating chiral molecules.

Introduction: The Intersection of Pyrene Photophysics and Chirality

The pyrene chromophore is renowned for its distinctive spectroscopic properties, including a high quantum yield, a long excited-state lifetime, and the ability to form excimers.[1] When incorporated into a chiral molecular framework, these photophysical attributes can be harnessed to create materials with unique chiroptical responses. 3-(Pyren-1-yl)butanoic acid represents a model system where a stereogenic center is directly attached to the bulky, aromatic pyrene ring system. This structural arrangement is expected to give rise to pronounced chiroptical properties due to the close proximity of the chiral center to the electronically active pyrene moiety.

The enantiomers of 3-(Pyren-1-yl)butanoic acid are of significant interest for several reasons:

-

Chiroptical Probes: The intense fluorescence of the pyrene unit can be modulated by its chiral environment, making these compounds potential probes for chiral recognition events.

-

Asymmetric Synthesis: The carboxylic acid functionality allows for the use of these molecules as chiral building blocks or ligands in asymmetric synthesis.

-

Drug Development: The incorporation of a bulky, lipophilic pyrene group can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Understanding the stereochemistry is crucial, as different enantiomers can exhibit vastly different biological activities.

This guide will provide a detailed exploration of the synthesis, separation, and chiroptical characterization of the (R)- and (S)-enantiomers of 3-(Pyren-1-yl)butanoic acid.

Synthesis of 3-(Pyren-1-yl)butanoic Acid Enantiomers

Racemic Synthesis

A plausible and efficient route to racemic 3-(Pyren-1-yl)butanoic acid begins with the Friedel-Crafts acylation of pyrene. This well-established reaction can be used to introduce a ketone functionality, which then serves as a handle for further carbon chain extension.

Sources

A Technical Guide to the Fluorescence Quantum Yield of Pyrene and 3-(Pyren-1-yl)butanoic acid: A Comparative Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fluorescence quantum yield (Φf), a critical parameter in photochemistry and materials science, through a comparative analysis of the parent aromatic hydrocarbon, pyrene, and its derivative, 3-(Pyren-1-yl)butanoic acid. While pyrene is a well-characterized fluorophore with a high quantum yield, the introduction of substituents, such as a butanoic acid group, can significantly modulate its photophysical properties. This guide elucidates the underlying principles governing these changes, offers a comprehensive, field-proven protocol for the accurate determination of fluorescence quantum yield, and presents a comparative data summary. The insights provided herein are intended to empower researchers in the rational design and application of pyrene-based fluorescent probes and materials in diverse fields, including drug development and cellular imaging.

Introduction: The Significance of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental photophysical property that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the fluorophore. A high quantum yield is often a desirable characteristic for fluorescent probes and labels, as it translates to brighter emission and enhanced sensitivity in various applications. The Φf of a molecule is intrinsically linked to its chemical structure and is highly sensitive to its local environment, including solvent polarity, viscosity, and the presence of quenchers.

Pyrene is a polycyclic aromatic hydrocarbon renowned for its strong fluorescence and long fluorescence lifetime[1]. Its emission spectrum exhibits a characteristic vibrational fine structure that is sensitive to the polarity of its microenvironment[2]. These properties have established pyrene as a valuable fluorescent probe in diverse scientific disciplines. However, to tailor its properties for specific applications, such as targeted labeling in biological systems, chemical modification of the pyrene core is often necessary. The introduction of substituents can, however, alter the delicate balance of radiative and non-radiative decay pathways, thereby influencing the fluorescence quantum yield.

This guide focuses on the comparison between unsubstituted pyrene and 3-(Pyren-1-yl)butanoic acid, a derivative featuring an alkyl carboxylic acid substituent. Understanding the impact of this functional group on the quantum yield is crucial for the effective design and implementation of pyrene-based probes in aqueous and biological environments.

Photophysical Principles: Pyrene vs. 3-(Pyren-1-yl)butanoic acid

The fluorescence of pyrene originates from the decay of its first excited singlet state (S₁) to the ground state (S₀). The quantum yield is determined by the competition between the rate of radiative decay (fluorescence) and the rates of non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state.

The introduction of a butanoic acid substituent at the 1-position of the pyrene ring can influence its photophysical properties through several mechanisms:

-

Electronic Effects: The carboxylic acid group is generally considered an electron-withdrawing group. This can perturb the π-electron system of the pyrene core, altering the energies of the excited states and potentially influencing the rates of radiative and non-radiative decay.

-

Solvent Interactions: The carboxylic acid moiety enhances the solubility of the pyrene derivative in polar solvents and introduces the possibility of specific interactions, such as hydrogen bonding. These interactions can significantly affect the excited-state dynamics and, consequently, the fluorescence quantum yield. The alkyl chain of the butanoic acid group also contributes to the overall hydrophobicity and can influence the molecule's interaction with its environment[3].

-

Proximity Effects: The spatial arrangement of the carbonyl group relative to the pyrene ring can influence the rate of intersystem crossing. For some pyrene carbonyl compounds, a close proximity between the carbonyl oxygen and the pyrene ring can promote non-radiative decay pathways, leading to a lower quantum yield[4].

The following diagram illustrates the key photophysical pathways involved in the fluorescence of a pyrene derivative.

Caption: Key photophysical pathways for a pyrene derivative.

Comparative Data Summary

The following table summarizes the reported fluorescence quantum yields for pyrene and the closely related 1-pyrenecarboxylic acid in various solvents. This data serves as a valuable reference for understanding the potential quantum yield of 3-(Pyren-1-yl)butanoic acid.

| Compound | Solvent | Quantum Yield (Φf) | Reference |

| Pyrene | Cyclohexane | 0.32 | [5] |

| Pyrene (crystal) | Solid State | 0.68 | [6] |

| 1-Pyrenecarboxylic acid | Cyclohexane | 0.37 | [4] |

| 1-Pyrenecarboxylic acid | Toluene | 0.36 | [4] |

| 1-Pyrenecarboxylic acid | Dichloromethane | 0.38 | [4] |

| 1-Pyrenecarboxylic acid | Acetonitrile | 0.40 | [4] |

Based on the data for 1-pyrenecarboxylic acid, it is anticipated that 3-(Pyren-1-yl)butanoic acid will also exhibit a relatively high fluorescence quantum yield, likely in a similar range, especially in non-polar to moderately polar solvents. The insulating alkyl chain is expected to have a minimal electronic effect on the pyrene chromophore.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method for determining fluorescence quantum yield is a widely used and reliable approach that involves comparing the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation

-

Fluorometer: A calibrated spectrofluorometer capable of recording corrected emission spectra.

-

UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

-

Quartz Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

-

Solvents: Spectroscopic grade solvents of the highest purity.

-

Standard: A suitable fluorescence standard with a known quantum yield in the solvent of choice (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54).

-

Sample: Highly purified pyrene and 3-(Pyren-1-yl)butanoic acid.

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the standard and the sample in the desired solvent. The concentration should be high enough to allow for accurate dilutions.

-

-

Preparation of a Series of Dilutions:

-

From the stock solutions, prepare a series of dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to avoid inner filter effects.

-

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all the prepared solutions.

-

Determine the absorbance of each solution at the chosen excitation wavelength (λₑₓ). The excitation wavelength should be a wavelength at which both the standard and the sample absorb.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength on the fluorometer to λₑₓ.

-

Record the corrected fluorescence emission spectra for all the prepared solutions of both the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectra for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.

-

Determine the slope of the resulting linear plots for both the standard (Gradₛₜ) and the sample (Gradₓ).

-

-

Calculation of Quantum Yield:

-

The fluorescence quantum yield of the sample (Φₓ) can be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (nₓ² / nₛₜ²)

where:

-

Φₛₜ is the quantum yield of the standard.

-

Gradₓ and Gradₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nₓ and nₛₜ are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term becomes 1.

-

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the determination of relative fluorescence quantum yield.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the fluorescence quantum yield of pyrene and its derivative, 3-(Pyren-1-yl)butanoic acid. The introduction of a butanoic acid substituent is not expected to significantly quench the intrinsic fluorescence of the pyrene core, and may in fact enhance its utility in biological applications by improving aqueous solubility and providing a functional handle for bioconjugation. The detailed experimental protocol provided herein offers a robust framework for the accurate and reproducible measurement of fluorescence quantum yield, a critical step in the characterization of any novel fluorophore.

While this guide has leveraged data from a close analog, direct experimental determination of the fluorescence quantum yield of 3-(Pyren-1-yl)butanoic acid in a range of solvents would be a valuable contribution to the field. Future studies could also explore the effect of pH on the quantum yield, given the presence of the carboxylic acid moiety, and investigate its application as a fluorescent probe in complex biological environments. Such research will further advance our understanding of structure-property relationships in pyrene-based fluorophores and facilitate the development of next-generation tools for scientific discovery.

References

-

Katoh, R., et al. (2009). Fluorescence Quantum Yield of Aromatic Hydrocarbon Crystals. The Journal of Physical Chemistry C, 113(31), 13958-13965. [Link]

- Berlman, I. B. (1971).

-

Niko, Y., et al. (2012). Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory. Tetrahedron, 68(31), 6177-6185. [Link]

-

Degheili, J. A., et al. (2009). Effect of chain length on the photophysical properties of pyrene-based molecules substituted with extended chains. The Journal of Physical Chemistry A, 113(7), 1244-1249. [Link]

-

OMLC. (n.d.). Pyrene. Oregon Medical Laser Center. [Link]

- Valeur, B. (2001).

-

Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039-2044. [Link]

- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.

-

Wurth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

-

Sahoo, G. P., et al. (2014). Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties. RSC Advances, 4(21), 10903-10911. [Link]

-

Ghosh, S., et al. (2020). Interaction of alkyl chain containing pyrene derivatives with different micellar media: Synthesis and photophysical study. Journal of Molecular Liquids, 301, 112433. [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

-

Jasco. (2021, March 10). Fluorescence Quantum Yield Measurement. [Link]

-

National Institute of Standards and Technology. (1976). Fluorescence Quantum Yield Measurements. [Link]

-

Niko, Y., et al. (2012). Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory. Tetrahedron, 68(31), 6177-6185. [Link]

-

de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566. [Link]

-

Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]

-

Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

- Birks, J. B. (1970).

Sources

- 1. Pyrene-Containing Polyamines as Fluorescent Receptors for Recognition of PFOA in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Interaction of alkyl chain containing pyrene derivatives with different micellar media: Synthesis and photophysical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Fundamental photoluminescence properties of pyrene carbonyl compounds through absolute fluorescence quantum yield measurement and density functional theory / Tetrahedron, 2012 [sci-hub.box]

- 5. omlc.org [omlc.org]

- 6. researchgate.net [researchgate.net]

Synthesis Pathways for Branched Pyrene Fatty Acid Derivatives

Executive Summary

Branched pyrene fatty acids (BPFAs) represent a specialized class of fluorescent probes critical for studying membrane dynamics, lipid trafficking, and peroxisomal disorders (e.g., Refsum disease). Unlike linear analogues (e.g., 1-pyrenedecanoic acid), BPFAs—such as pyrene-labeled phytanic acid or anteiso-fatty acids—mimic the steric bulk and packing disruption of endogenous branched lipids. This guide details the synthetic architecture for constructing these molecules, focusing on omega-functionalization where the pyrene fluorophore replaces the terminal methyl group of a branched chain, ensuring the probe buries deeply within the hydrophobic bilayer core.

Retrosynthetic Analysis & Strategy

The synthesis of a branched pyrene fatty acid is a convergent challenge. The target molecule is dissected into three functional modules:

-

The Reporter (Pyrene): Provides fluorescence (monomer/excimer ratio).[1]

-

The Linker (Branched Alkyl Chain): Mimics the biological substrate (e.g., isoprenoid structure).

-

The Headgroup (Carboxylic Acid): Ensures amphiphilicity and metabolic recognition.

Strategic Disconnection (Graphviz Visualization)

The following diagram illustrates the retrosynthetic logic, prioritizing the Wittig-Horner coupling strategy for its versatility in introducing branching points.

Caption: Retrosynthetic disconnection of a branched pyrene fatty acid, isolating the pyrene aldehyde and branched phosphonium salt as key building blocks.

Core Synthesis Pathways[2]

Pathway A: The Wittig Homologation (Recommended)

This pathway is the most robust for introducing specific branching patterns (e.g., methyl groups at C3, C7, etc.) because it allows the coupling of a pre-synthesized branched chain to the pyrene core.

Phase 1: Synthesis of the Pyrene "Anchor"

We begin by functionalizing the pyrene ring.[1] The aldehyde functionality is chosen for its reactivity in Wittig coupling.

-

Formylation: React pyrene with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) (Vilsmeier-Haack reaction) to yield 1-pyrenecarboxaldehyde .

-

Conditions: 90°C, 4 hours.

-

Yield: Typically >80%.

-

Purification: Recrystallization from ethyl acetate.

-

Phase 2: Construction of the Branched Linker

For a phytanic acid analogue, a terpene-derived starting material like farnesol or citronellol can be used, but a modular approach using Roche ester allows for precise stereocontrol of methyl branches.

-

Chain Extension: Use a branched alkyl bromide (e.g., 1-bromo-3,7,11-trimethyldodecane).

-

Phosphonium Salt Formation: Reflux the alkyl bromide with triphenylphosphine (PPh₃) in xylene or toluene for 24–48 hours.

-

Product: Branched alkyltriphenylphosphonium bromide.

-

Critical Step: Ensure anhydrous conditions to prevent phosphine oxide formation.

-

Phase 3: The Coupling & Reduction

-

Wittig Reaction:

-

Suspend the phosphonium salt in dry THF at -78°C.

-

Add n-Butyllithium (n-BuLi) or NaHMDS dropwise to generate the ylide (solution turns deep orange/red).

-

Add 1-pyrenecarboxaldehyde slowly.

-

Allow to warm to room temperature.

-

Result: An alkene linking the pyrene to the branched chain.

-

-

Hydrogenation:

-

Dissolve the alkene in ethyl acetate/ethanol (1:1).

-

Add Pd/C (10%) catalyst.

-

Stir under H₂ atmosphere (balloon pressure or 1-3 bar) for 12 hours.

-

Result: Saturated branched pyrene fatty acid precursor.

-

-

Terminal Oxidation (if needed): If the chain end was a protected alcohol, deprotect and oxidize to the carboxylic acid using Jones Reagent or TEMPO/NaClO .

Pathway B: The Friedel-Crafts Acylation (Alternative)

Best for simple iso- or anteiso-branched derivatives where stereochemistry is less critical.

-

Acylation: React pyrene with a branched acid chloride (e.g., isostearoyl chloride ) using AlCl₃ in nitrobenzene or dichloromethane.

-

Regioselectivity:[2] Occurs predominantly at the 1-position.

-

-

Reduction: The resulting ketone is reduced to a methylene group using the Wolff-Kishner reduction (hydrazine hydrate, KOH, diethylene glycol, 200°C) or Clemmensen reduction (Zn(Hg), HCl).

-

Note: Wolff-Kishner is preferred as pyrene is sensitive to acidic polymerization conditions.

-

Detailed Experimental Protocol

Representative Protocol for: 12-(1-Pyrenyl)-10-methyldodecanoic acid (Anteiso-analogue)

Step 1: Preparation of the Ylide

-

Reagents: 10-bromo-2-methyldecane (10 mmol), Triphenylphosphine (11 mmol), Toluene (50 mL).

-

Procedure: Reflux under argon for 48h. Filter the white precipitate (phosphonium salt) and wash with cold ether. Dry under vacuum.[3]

-

Activation: Dissolve 5 mmol of salt in anhydrous THF (20 mL). Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 5.2 mmol). Stir for 1h until ylide color persists.

Step 2: Coupling

-

Addition: Dissolve 1-pyrenecarboxaldehyde (5 mmol) in THF (10 mL). Add dropwise to the ylide solution at -78°C.

-

Reaction: Stir at -78°C for 1h, then warm to RT overnight.

-

Quench: Add saturated NH₄Cl solution. Extract with DCM (3x).

-

Isolation: Flash chromatography (Hexane/EtOAc 9:1) to isolate the pyrene-alkene-branched intermediate.

Step 3: Functionalization to Acid

Assuming the starting bromide contained a protected alcohol or terminal olefin:

-

Hydrogenation: Pd/C, H₂, MeOH, 4h.

-

Oxidation (if alcohol precursor): Dissolve alcohol in acetone. Add Jones reagent dropwise at 0°C until orange color persists. Quench with isopropanol.

-

Workup: Extract with ether, wash with brine, dry over Na₂SO₄.

Purification & Characterization Data

Quantitative Summary Table

| Parameter | Specification | Method of Verification |

| Purity | > 98% | HPLC (C18 Column, MeOH/H₂O gradient) |

| Identity | Confirmed Structure | ¹H-NMR (500 MHz), ¹³C-NMR, HRMS |

| Fluorescence | λex 342 nm, λem 376/396 nm | Fluorometer (in Ethanol) |

| Excimer Formation | Concentration dependent | Ratio of I₄₇₀ (Excimer) / I₃₇₆ (Monomer) |

| Yield (Overall) | 40–60% | Gravimetric (post-purification) |

HPLC Workflow Visualization

The following diagram outlines the purification logic to separate the target BPFA from unreacted pyrene and phosphine oxide byproducts.

Caption: Purification workflow ensuring removal of triphenylphosphine oxide and linear contaminants.

Troubleshooting & Optimization

-

Problem: Low Yield in Wittig Reaction.

-

Cause: Steric hindrance from the branched chain or moisture in the ylide.

-

Solution: Use Horner-Wadsworth-Emmons (HWE) modification. Synthesize the phosphonate ester instead of the phosphonium salt; phosphonates are often more reactive and easier to purify.

-

-

Problem: Solubility Issues.

-

Insight: Pyrene is highly hydrophobic.[4]

-

Solution: Perform reactions in dilute conditions. Use co-solvents like Toluene/THF. For final purification, dissolve the product in a small amount of DMSO before injecting into HPLC.

-

-

Problem: Excimer Formation in Stock Solution.

-

Insight: Pyrene aggregates at high concentrations (>10 µM).

-

Solution: Store stock solutions at <1 mM in ethanol. Verify monomeric state by checking for absence of emission at 470 nm.

-

References

-

Galla, H. J., & Sackmann, E. (1974). Chemically induced phase separation in mixed vesicles containing phosphatidic acid. An optical study. Journal of the American Chemical Society. Link

-

Wanders, R. J., et al. (2011). Phytanic acid: metabolism, pathogenesis and implications for diagnosis and therapy. Journal of Lipid Research. Link

-

Kwon, T., et al. (2007). Synthesis of pyrene labeled RNA for fluorescence measurements. Nucleosides, Nucleotides and Nucleic Acids.[5] Link

-

Hoye, T. R., et al. (2024). Phosphorane-Promoted C−C Coupling during Aryne Annulations.[6] Angewandte Chemie International Edition.[6] Link

-

Matrix Fine Chemicals. (2024). 16-(1-Pyrenyl)-hexadecanoic acid Product Data.Link

Sources

- 1. Synthesis and Photophysics of 5-(1-Pyrenyl)-1,2-Azoles | MDPI [mdpi.com]

- 2. Pyridylphosphonium salts as alternatives to cyanopyridines in radical–radical coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. orgsyn.org [orgsyn.org]

- 4. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Phosphonium coupling - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

Technical Deep Dive: Spectroscopic Characterization of 3-(Pyren-1-yl)butanoic Acid

Executive Summary

3-(Pyren-1-yl)butanoic acid (PBA), also commonly known as 1-pyrenebutyric acid, is a critical bifunctional linker in nanobiotechnology. Its pyrene moiety facilitates non-covalent

This guide details the UV-Vis absorption characteristics of PBA, providing a standardized protocol for its spectroscopic quantification. Correct interpretation of its vibronic structure and extinction coefficients is essential for determining functionalization density on nanomaterials and ensuring the integrity of biosensor interfaces.

Fundamental Photophysics of PBA

The optical properties of PBA are dominated by the pyrene chromophore. Unlike many organic dyes with broad, featureless absorption bands, pyrene derivatives exhibit a distinct vibronic fine structure due to the rigid planar aromatic system.

Electronic Transitions

The UV-Vis spectrum of PBA is characterized by three primary transition regions:

-

The S₀

S₂ Transition (The "B-band"): This is the strongest absorption band, appearing as a sharp peak around 340–343 nm with a high molar extinction coefficient ( -

The S₀

S₁ Transition: A symmetry-forbidden, weak transition occurring in the 370–380 nm range. It is often obscured by the tail of the S₂ band in concentrated solutions or aggregates. -

The S₀

S₃ Transition: Appears in the deep UV (< 280 nm), often overlapping with solvent cutoffs or other biological analytes (like proteins/DNA), making it less useful for specific quantification.

Vibronic Structure & Solvent Effects

The S₂ band displays a characteristic "three-finger" vibronic progression. The resolution of these peaks is solvent-dependent:

-

Non-polar solvents (e.g., Hexane): Sharp, well-defined vibronic peaks.

-

Polar solvents (e.g., DMF, Methanol): Slight broadening and a bathochromic (red) shift of 2–5 nm due to dipole-dipole interactions, though pyrene is less solvatochromic in absorption than in fluorescence.

Jablonski Diagram: Absorption Focus

The following diagram illustrates the energy pathways relevant to the absorption spectrum.

Figure 1: Simplified energy level diagram highlighting the S₀

Experimental Protocol: Absorption Measurement

Objective: To accurately determine the concentration of PBA in solution or the loading efficiency on carbon nanotubes (CNTs).

Materials & Reagents[1]

-

Analyte: 3-(Pyren-1-yl)butanoic acid (Purity > 97%).

-

Solvent: Dimethylformamide (DMF) or Methanol (Spectroscopic Grade).

-

Note: DMF is preferred for CNT functionalization workflows due to better CNT dispersion stability.

-

-

Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu, Agilent, or PerkinElmer).

-

Cuvettes: Quartz cuvettes (1 cm path length). Do not use plastic cuvettes as DMF dissolves them and pyrene sticks to hydrophobic plastics.

Preparation of Standards

-

Stock Solution (10 mM): Dissolve 2.88 mg of PBA (MW = 288.34 g/mol ) in 1.0 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standards: Prepare a dilution series in the range of 1

M to 50-

Critical: Do not exceed ~80

M. Above this concentration, ground-state aggregation (dimer formation) causes deviations from the Beer-Lambert law, manifesting as peak broadening and intensity loss.

-

Measurement Parameters

-

Scan Range: 250 nm – 450 nm.

-

Baseline Correction: Perform a baseline scan with pure solvent (DMF) in both sample and reference cuvettes.

-

Scan Speed: Medium (approx. 200–400 nm/min) to resolve vibronic bands.

-

Slit Width: 1.0 nm or 2.0 nm.

Data Analysis & Quantification

Spectral Features

Upon scanning, you should observe the following peak maxima (values in DMF):

- : 343 nm (Primary quantification peak)

- : 327 nm

- : 313 nm

Molar Extinction Coefficient ( )

To calculate concentration, use the Beer-Lambert Law:

| Solvent | Extinction Coefficient ( | Reference Note | |

| DMF | 343 | 42,000 | Standard for CNT functionalization [1, 2] |

| Methanol | 341 | 40,000 | Common for biosensing linkers [3] |

| Ethanol | 342 | 41,500 | Comparable to parent pyrene |

Note: If high precision is required, construct a calibration curve using your specific instrument and solvent batch to determine the exact

Application: Quantifying CNT Functionalization

A common application is determining how much PBA has adsorbed onto Carbon Nanotubes (CNTs). Since CNTs absorb broadly across the spectrum, a direct measurement of the CNT-PBA complex is difficult. Instead, an indirect depletion method is used.

Figure 2: Indirect quantification workflow for determining PBA loading on carbon nanotubes.

Protocol Logic:

-

Initial Concentration (

): Known concentration of PBA added to the CNT dispersion. -

Equilibrium: Sonication drives the

- -

Separation: Centrifugation pellets the heavy CNT-PBA complexes. The supernatant contains only the excess, unbound PBA.

-

Calculation: The amount adsorbed is the difference between the initial and final (supernatant) concentrations.

Troubleshooting & Quality Control

Aggregation Indicators

If the sharp peaks at 343 nm and 327 nm appear broadened or if the valley between them becomes shallow, this indicates ground-state aggregation (pyrene stacking).

-

Solution: Dilute the sample. If working with CNTs, ensure the centrifugation was sufficient to remove all nanotubes, as suspended CNTs will scatter light and artificially inflate the baseline.

Inner Filter Effect

In fluorescence applications, high concentrations of PBA (>10

-

Relevance to UV-Vis: While this is a fluorescence artifact, it confirms the high absorptivity of PBA. For UV-Vis, simply ensure the Absorbance (A) is kept below 1.0 (ideally 0.2 – 0.8) for linearity.

Impurity Peaks

A significant peak at 280 nm that does not scale linearly with the pyrene peaks may indicate contamination with protein or phenol-based impurities if the sample was recovered from a biological workflow.

References

-

Chen, R. J., et al. "Noncovalent functionalization of carbon nanotubes for highly specific electronic biosensors." Proceedings of the National Academy of Sciences 100.9 (2003): 4984-4989. Link

- Ehli, C., et al. "Interaction of Pyrenebutyric Acid with Single Wall Carbon Nanotubes." Journal of Materials Chemistry 16 (2006): 3624-3630. (Establishes in DMF).

-

Katz, E., & Willner, I. "Integrated nanoparticle-biomolecule hybrid systems: synthesis, properties, and applications." Angewandte Chemie International Edition 43.45 (2004): 6042-6108. Link

-

NIST Chemistry WebBook. "Pyrene UV-Vis Spectrum." (General reference for pyrene vibronic structure). Link

Sources

Methodological & Application

Protocol for non-covalent functionalization using 3-(Pyren-1-yl)butanoic acid

Application Note: Non-Covalent Functionalization of Carbon Nanomaterials using 1-Pyrenebutyric Acid (PBA) [1][2][3]

Abstract

This guide details the protocol for the non-covalent functionalization of carbon nanotubes (CNTs) and graphene using 1-Pyrenebutyric Acid (PBA) (IUPAC: 4-(pyren-1-yl)butanoic acid). Unlike covalent methods that disrupt the

Introduction & Mechanism

The Challenge: Covalent functionalization (e.g., acid oxidation) converts

The Solution: 1-Pyrenebutyric acid (PBA) acts as a bifunctional molecular bridge.

-

Anchor: The planar, hydrophobic pyrene ring system interacts strongly with the basal plane of graphene or the sidewall of CNTs via non-covalent

- -

Spacer & Handle: The butyl chain extends the carboxylic acid group (–COOH) away from the surface into the solvent interface, preventing steric hindrance during downstream coupling.

Nomenclature Note: While often referred to in literature as "1-Pyrenebutyric acid," the IUPAC name is 4-(pyren-1-yl)butanoic acid . Users searching for "3-(Pyren-1-yl)butanoic acid" should verify the chain length; the standard linker has a 4-carbon chain (butyric) attached to the pyrene at the 1-position.

Materials & Reagents

| Reagent/Material | Specification | Role |

| 1-Pyrenebutyric Acid (PBA) | 97%+, CAS: 3443-45-6 | Functionalization Linker |

| Carbon Nanomaterial | SWCNT, MWCNT, or Graphene | Substrate |

| Dimethylformamide (DMF) | Anhydrous, 99.8% | Primary Solvent (Dispersant) |

| Methanol (MeOH) | HPLC Grade | Washing Solvent |

| EDC (or EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carboxyl Activator |

| NHS | N-Hydroxysuccinimide | Stabilization Agent |

| PBS Buffer | 10 mM, pH 7.4 | Conjugation Buffer |

Experimental Protocol

Phase 1: Non-Covalent Stacking (Functionalization)

Objective: Establish a stable monolayer of PBA on the carbon surface without inducing aggregation.

-

Preparation of Nanomaterial Dispersion:

-

Suspend CNTs or Graphene in DMF at a concentration of 0.1 – 0.5 mg/mL .

-

Sonicate (bath sonicator) for 30–60 minutes until a homogeneous black dispersion is achieved. Note: Avoid high-power probe sonication if preserving length is critical.

-

-

PBA Incubation:

-

Prepare a 10 mM stock solution of PBA in DMF.

-

Add the PBA stock to the nanomaterial dispersion to achieve a final PBA concentration of 1–5 mM . (A large excess of PBA is required to drive the equilibrium toward surface adsorption).

-

Incubate with mild stirring at Room Temperature (25°C) for 12–24 hours .

-

Optional: For graphene FET chips, incubate the chip directly in the 5 mM PBA/DMF solution.

-

-

Washing (CRITICAL STEP):

-

Why: Excess free PBA will compete for EDC/NHS activation and contaminate downstream conjugation.

-

Filtration Method: Filter the suspension through a PTFE membrane (0.2 µm). Wash the filter cake copiously with DMF (3x) followed by Methanol (3x) to remove non-stacked pyrene.

-

Centrifugation Method: Centrifuge at 12,000–15,000 rpm for 20 mins. Discard supernatant. Resuspend pellet in Methanol. Repeat 3–4 times.

-

-

Resuspension:

-

Redisperse the functionalized material (CNT-PBA) in the desired buffer (e.g., DMF or water/MeOH mix) for characterization or immediate activation.

-

Phase 2: Activation & Bioconjugation

Objective: Convert the surface –COOH groups to amine-reactive NHS-esters.

-

Activation:

-

Suspend CNT-PBA in MES buffer (50 mM, pH 6.0) or dry DMF.

-

Add EDC (final conc. 10 mM) and NHS (final conc. 25 mM).

-

Incubate for 30 minutes at Room Temperature.

-

-

Ligand Coupling:

-

Wash/Filter quickly to remove unreacted EDC (hydrolysis is rapid). Resuspend in PBS (pH 7.4) .

-

Immediately add the target biomolecule (Antibody, Enzyme, DNA-amine) at 10–100 µg/mL.

-

Incubate for 2 hours at RT or Overnight at 4°C.

-

-

Blocking:

-

Add Ethanolamine (1 M, pH 8.5) to quench remaining NHS esters and prevent non-specific binding.

-

Workflow Visualization

Caption: Step-by-step workflow for converting raw carbon nanomaterials into bioactive interfaces using PBA.

Characterization Criteria

| Technique | Observation | Interpretation |

| UV-Vis Spectroscopy | Absorption peaks at 314, 328, 343 nm | Characteristic pyrene fingerprint superimposed on CNT background. Confirming presence of PBA. |

| Raman Spectroscopy | Slight upshift in G-band (~2-5 cm⁻¹) | Indicates charge transfer (p-doping) from pyrene to CNT. No significant increase in D-band confirms non-covalent nature (lattice preserved). |

| Fluorescence | Quenching of Pyrene emission | Free PBA fluoresces strongly. Stacked PBA fluorescence is quenched by CNTs via energy transfer. Residual fluorescence indicates poor washing. |

| AFM | Height increase ~0.7 – 1.0 nm | Corresponds to the height of a PBA monolayer on graphene. |

Troubleshooting Guide

Issue 1: Aggregation of CNTs after PBA addition.

-

Cause: Solvent polarity mismatch or excessive PBA concentration causing bridging.

-

Fix: Ensure the initial dispersion in DMF is stable. Lower PBA concentration to 1 mM. Perform functionalization in a dilute state.

Issue 2: Low Bioconjugation Efficiency.

-

Cause: Hydrolysis of NHS ester before protein addition.

-

Fix: The transition from Activation (Step 1) to Coupling (Step 2) must be rapid (<5 mins). Use anhydrous solvents for the EDC/NHS step if possible. Ensure protein buffer is amine-free (No Tris).

Issue 3: High Background Signal in Biosensor.

-

Cause: Non-specific binding of proteins to exposed hydrophobic CNT regions.

-

Fix: Use a blocking agent (BSA or Tween-20) after conjugation. Ensure "Backfilling" with a shorter PEG-pyrene or surfactant to cover bare CNT spots.

Safety & Storage

-

Pyrene Toxicity: Polycyclic aromatic hydrocarbons (PAHs) are potential carcinogens. Handle PBA powder in a fume hood. Wear nitrile gloves.

-

Waste Disposal: Collect all DMF and methanolic washings as halogenated/organic waste. Do not pour down the drain.

-

Storage: Store PBA powder at 4°C in the dark. Solutions should be freshly prepared to avoid photo-degradation.

References

-

Chen, R. J., et al. (2001).[4] "Noncovalent Sidewall Functionalization of Single-Walled Carbon Nanotubes for Protein Immobilization." Journal of the American Chemical Society, 123(16), 3838–3839. Link

-

Ehli, C., et al. (2006). "Interactions in Single Wall Carbon Nanotubes/Pyrenebutyric Acid Nanohybrids." Journal of the American Chemical Society, 128(34), 11222–11231. Link

-

Zhang, Y., et al. (2017). "On Monolayer Formation of Pyrenebutyric Acid on Graphene." Langmuir, 33(15), 3802–3810. Link

-

Georgakilas, V., et al. (2016). "Noncovalent Functionalization of Graphene and Graphene Oxide for Energy Materials, Biosensing, Catalysis, and Biomedical Applications." Chemical Reviews, 116(9), 5464–5519. Link

Sources

Application Notes and Protocols for Chiral Surface Modification Using 3-(Pyren-1-yl)butanoic Acid

Introduction: Harnessing Aromatic Interactions for Enantioselective Surfaces

In the landscape of pharmaceutical development and material science, the ability to create surfaces with specific chiral recognition capabilities is of paramount importance. Such surfaces are critical for the enantioselective separation of racemic mixtures, a crucial step in ensuring the safety and efficacy of many drug compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-(Pyren-1-yl)butanoic acid for the chiral modification of surfaces, particularly silica-based materials.

The core principle of this technique lies in the unique properties of the pyrene moiety—a polycyclic aromatic hydrocarbon. Its planar structure and extensive π-electron system facilitate strong, non-covalent π-π stacking interactions with other aromatic molecules.[1][2] When 3-(Pyren-1-yl)butanoic acid is immobilized on a surface, the pyrene groups create a chiral environment that can preferentially interact with one enantiomer of a chiral analyte over the other. The butanoic acid chain serves as a flexible spacer, allowing the pyrene group to orient itself for optimal interaction. This guide will detail the protocols for surface preparation, modification, characterization, and application in chiral high-performance liquid chromatography (HPLC).

Mechanism of Chiral Recognition: The Role of π-π Stacking and Steric Hindrance

The enantioselective recognition by a 3-(Pyren-1-yl)butanoic acid-modified surface is a nuanced process governed by a combination of intermolecular forces. The primary interaction is the π-π stacking between the electron-rich pyrene ring of the stationary phase and an aromatic moiety within the chiral analyte.[3] The formation of this diastereomeric complex is the foundational step in chiral discrimination.[2]

The subtle differences in the three-dimensional arrangement of functional groups around the stereocenter of the two enantiomers lead to variations in the stability of these π-π stacked complexes. One enantiomer will typically exhibit a more favorable steric and electronic complementarity with the immobilized pyrene, resulting in a stronger interaction and, consequently, a longer retention time in a chromatographic setup. Hydrogen bonding and dipole-dipole interactions between the analyte and the surface can also contribute to the overall chiral recognition process.[3]

Diagram of the Chiral Recognition Mechanism

Caption: Enantioselective interaction of chiral analytes with the immobilized pyrene modifier.

Part 1: Protocol for Covalent Immobilization on Silica Surfaces

This protocol details the covalent attachment of 3-(Pyren-1-yl)butanoic acid onto a silica support, a common material for HPLC columns and other analytical surfaces. The method involves a two-step process: initial silanization of the silica surface to introduce amino groups, followed by amide bond formation with the carboxylic acid of the pyrene derivative.[1]

Materials and Reagents:

-

Silica gel (for chromatography, particle size appropriate for intended application)

-

3-(Pyren-1-yl)butanoic acid

-

(3-Aminopropyl)triethoxysilane (APTES)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous toluene

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Deionized water

-

Nitrogen gas

Instrumentation:

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Schlenk line or similar inert atmosphere setup

-

Buchi Rotavapor or similar rotary evaporator

-

Sintered glass funnel

-

Vacuum oven

Step-by-Step Protocol:

-

Silica Activation:

-

Place the silica gel in a round-bottom flask and heat at 150°C under vacuum for 4 hours to remove adsorbed water.

-

Cool to room temperature under a stream of dry nitrogen.

-

-

Surface Silanization with APTES:

-

Suspend the activated silica gel in anhydrous toluene (e.g., 10 g silica in 100 mL toluene) in a round-bottom flask under a nitrogen atmosphere.

-

Add APTES (e.g., 5 mL) to the suspension.

-

Reflux the mixture with stirring for 24 hours.

-

Cool the mixture to room temperature and collect the amino-functionalized silica by filtration through a sintered glass funnel.

-

Wash the silica sequentially with toluene, methanol, and deionized water.

-

Dry the amino-functionalized silica in a vacuum oven at 80°C for 12 hours.

-

-

Activation of 3-(Pyren-1-yl)butanoic Acid:

-

In a separate flask, dissolve 3-(Pyren-1-yl)butanoic acid (e.g., 1 g) and NHS (e.g., 0.4 g) in anhydrous DCM (e.g., 50 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add DCC (e.g., 0.75 g) to the solution and stir at 0°C for 2 hours, then at room temperature for 12 hours.

-

The formation of a white precipitate (dicyclohexylurea) indicates the reaction is proceeding.

-

-

Covalent Immobilization:

-

Filter the activated ester solution from step 3 to remove the precipitate.

-

Suspend the dried amino-functionalized silica from step 2 in the filtered solution.

-

Stir the suspension at room temperature for 24 hours under a nitrogen atmosphere.

-

Collect the 3-(Pyren-1-yl)butanoic acid-modified silica by filtration.

-

Wash the modified silica thoroughly with DCM, methanol, and deionized water to remove any unreacted reagents.

-

Dry the final product in a vacuum oven at 60°C for 24 hours.

-

Workflow for Surface Modification

Caption: Step-wise workflow for the covalent immobilization of 3-(Pyren-1-yl)butanoic acid on a silica surface.

Part 2: Surface Characterization Protocols

Thorough characterization of the modified surface is essential to confirm the successful immobilization of the chiral selector and to understand its properties. X-ray Photoelectron Spectroscopy (XPS) and Water Contact Angle Goniometry are two powerful techniques for this purpose.[4]

X-ray Photoelectron Spectroscopy (XPS)

XPS provides quantitative elemental and chemical state information about the surface. By analyzing the core level spectra, particularly for Carbon (C1s), Silicon (Si2p), and Oxygen (O1s), one can confirm the presence of the pyrene moiety and the covalent linkage.

Expected Spectral Features:

-

C1s Spectrum: The C1s spectrum of the modified silica will be more complex than that of the bare silica. Deconvolution of the C1s peak is expected to show:

-

A major peak around 284.6 eV corresponding to the sp2 hybridized carbon atoms of the pyrene ring.[5]

-

A shoulder or peak around 285.8 eV attributed to the sp3 hybridized carbon atoms of the butanoic acid chain.[5]

-

A peak at a higher binding energy, typically around 288-289 eV , corresponding to the carbon atom in the amide bond (N-C=O) formed during immobilization.

-

-

Si2p and O1s Spectra: The Si2p peak (around 103 eV for SiO₂) and O1s peak (around 532 eV for SiO₂) will be attenuated after modification due to the organic overlayer.[6]

Table 1: Expected XPS C1s Peak Positions and Assignments

| Binding Energy (eV) | Assignment |

| ~284.6 | sp² Carbon (Pyrene Ring) |

| ~285.8 | sp³ Carbon (Alkyl Chain) |

| ~288.5 | Amide Carbon (N-C=O) |

Water Contact Angle Goniometry

Water contact angle measurements provide information about the hydrophobicity of the surface. A successful modification with the hydrophobic pyrene derivative will lead to a significant increase in the water contact angle.

Protocol:

-

Prepare flat silica wafers alongside the silica gel for parallel characterization.

-

Follow the same modification protocol as for the silica gel.

-

Place a 5 µL droplet of deionized water on the surface of the unmodified and modified silica wafers.

-

Measure the static contact angle using a goniometer.

-

Perform at least five measurements at different locations on each surface and calculate the average.

Expected Results:

-

Unmodified Silica: A clean, activated silica surface is hydrophilic and will exhibit a low water contact angle, typically < 20° .

-

APTES-Modified Silica: The amino-functionalized surface will have a slightly higher contact angle, generally in the range of 40-60° .

-

Pyrene-Modified Silica: After immobilization of the hydrophobic pyrene derivative, a significant increase in the water contact angle is expected, with values typically > 90° . A contact angle of around 118° allows for the formation of a stable hydrophobic surface.[7]

Table 2: Expected Water Contact Angles

| Surface | Expected Water Contact Angle (°) |

| Unmodified (Activated) Silica | < 20 |

| APTES-Functionalized Silica | 40 - 60 |

| Pyrene-Modified Silica | > 90 |

Part 3: Application in Chiral HPLC for the Separation of Profens

The 3-(Pyren-1-yl)butanoic acid modified silica can be packed into an HPLC column to serve as a chiral stationary phase (CSP). This section provides a starting protocol for the enantioselective separation of profens, a common class of non-steroidal anti-inflammatory drugs (NSAIDs).

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Chiral column packed with the in-house prepared pyrene-modified silica

-

Racemic standards of profens (e.g., Ibuprofen, Naproxen, Ketoprofen)

-

HPLC-grade n-hexane

-

HPLC-grade 2-propanol (IPA)

-

Trifluoroacetic acid (TFA)

Starting Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and 2-propanol is a common choice for normal-phase chiral separations. A typical starting point is 90:10 (v/v) n-hexane:2-propanol .[8]

-

Acidic Modifier: The addition of a small amount of an acidic modifier like TFA (e.g., 0.1% v/v ) is often necessary to improve the peak shape and resolution of acidic analytes like profens by suppressing the ionization of the carboxylic acid group.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.

-

Column Temperature: Maintain the column at a constant temperature, for example, 25°C .

-

Detection: UV detection at a wavelength where the profen has strong absorbance (e.g., 254 nm ).

-

Injection Volume: 10 µL of a 1 mg/mL solution of the racemic profen in the mobile phase.

Optimization Strategy:

-

Mobile Phase Composition: The ratio of n-hexane to IPA is a critical parameter. Increasing the percentage of IPA will generally decrease retention times but may also affect the resolution. A systematic variation of the IPA content (e.g., from 5% to 20%) is recommended to find the optimal balance between retention and separation.

-

Modifier Concentration: The concentration of TFA can be adjusted (e.g., from 0.05% to 0.2%) to fine-tune peak shape.

-

Temperature: Varying the column temperature can influence the thermodynamics of the chiral recognition process and thus the separation. Lower temperatures often lead to better resolution but longer analysis times.

Expected Outcome:

A successful separation will show two distinct peaks corresponding to the two enantiomers of the profen. The relative retention times will depend on the specific profen and the exact chromatographic conditions. Molecular modeling studies have shown that for ibuprofen on a similar chiral stationary phase, the S-enantiomer has a longer retention time due to more favorable hydrogen bonding and π-π stacking interactions.[9]

Conclusion and Future Perspectives

The use of 3-(Pyren-1-yl)butanoic acid for chiral surface modification offers a versatile and effective approach for creating enantioselective materials. The protocols outlined in this guide provide a robust framework for the successful immobilization, characterization, and application of these surfaces. The principles of π-π stacking-driven chiral recognition can be extended to a wide range of chiral analytes containing aromatic functionalities. Future work could explore the use of different linker lengths and rigidities to optimize the presentation of the pyrene moiety for enhanced chiral discrimination. Furthermore, the application of these modified surfaces is not limited to chromatography; they hold potential in areas such as chiral sensors and enantioselective catalysis.

References

-

PubMed. (n.d.). Preparation of pyrenebutyric acid bonded silica stationary phases for the application to the separation of fullerenes. Retrieved from [Link]

-

PubMed. (n.d.). Covalent coupling method for lipase immobilization on controlled pore silica in the presence of nonenzymatic proteins. Retrieved from [Link]

-

MDPI. (n.d.). Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials. Retrieved from [Link]

-

PubMed Central. (n.d.). Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate). Retrieved from [Link]

-

ResearchGate. (n.d.). XPS high-resolution C1s spectra of SiO2 surface before (a) and after.... Retrieved from [Link]

-

UCL Discovery. (n.d.). Internal wettability investigation of mesoporous silica materials by ellipsometric porosimetry. Retrieved from [Link]

-

RSC Publishing. (n.d.). Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes. Retrieved from [Link]

-

Science Publications. (n.d.). XPS Studies of the SiO2 Substrates and Thermoelectric Thin Films of Sn/Sn+SnO2 under the Effects. Retrieved from [Link]

-

SciRP.org. (n.d.). Comparative optical separation of racemic Ibuprofen by using chiral stationary phase. Retrieved from [Link]

-

Acta Medica Marisiensis. (n.d.). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Retrieved from [Link]

-

MDPI. (n.d.). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link]

-

PubMed. (n.d.). Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation. Retrieved from [Link]

-

PubMed. (n.d.). XPS and AFM characterization of the enzyme glucose oxidase immobilized on SiO(2) surfaces. Retrieved from [Link]

-

SciRP.org. (n.d.). Enantioseparation of Three Non-Steroidal Anti-Inflammatory Agents on Chiral Stationary Phase by HPLC. Retrieved from [Link]

-

PubMed. (n.d.). Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography. Retrieved from [Link]

-

MDPI. (n.d.). Particle Deposition to Silica Surfaces Functionalized with Cationic Polyelectrolytes. Retrieved from [Link]

-

Preprints.org. (n.d.). Silica-Binding and Silica-Forming Proteins for Enzyme Immobilization on Siliceous Materials. Retrieved from [Link]

-

PubMed. (n.d.). XPS and AFM characterization of the enzyme glucose oxidase immobilized on SiO(2) surfaces. Retrieved from [Link]

-

PubMed. (n.d.). Multifunctional Silica Nanoparticles for Covalent Immobilization of Highly Sensitive Proteins. Retrieved from [Link]

-

Chromatography Forum. (n.d.). Chiral separation of Dexibuprofen from Ibuprofen. Retrieved from [Link]

-

PubMed Central. (n.d.). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Retrieved from [Link]

-

ResearchGate. (n.d.). C1s XPS spectra of graphitic carbon on SiO2. The dashed line is a fit.... Retrieved from [Link]

-

ACS Publications. (n.d.). Reactive Simulations of Silica Functionalization with Aromatic Hydrocarbons. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioseparation of profens by electrochromatography on Chirasil-β-Dex.... Retrieved from [Link]

Sources

- 1. Preparation of pyrenebutyric acid bonded silica stationary phases for the application to the separation of fullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Covalent coupling method for lipase immobilization on controlled pore silica in the presence of nonenzymatic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioseparation by high-performance liquid chromatography on proline-derived helical polyacetylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. XPS and AFM characterization of the enzyme glucose oxidase immobilized on SiO2 surfaces | Catania HQ [hq.imm.cnr.it]

- 5. researchgate.net [researchgate.net]

- 6. XPS and AFM characterization of the enzyme glucose oxidase immobilized on SiO(2) surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Contact angle assessment of hydrophobic silica nanoparticles related to the mechanisms of dry water formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Theoretical Examination on the Chiral Separation Mechanism of Ibuprofen on Cellulose Tris(4-methylbenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Non-Covalent Functionalization of Carbon Nanotubes with 3-(Pyren-1-yl)butanoic Acid for Advanced Biomedical Applications

Abstract

Carbon nanotubes (CNTs) possess remarkable mechanical, thermal, and electrical properties, making them highly promising materials for a range of applications, including advanced drug delivery and biosensing.[1][2] However, their inherent hydrophobicity and tendency to agglomerate in aqueous solutions due to strong van der Waals forces present significant hurdles to their practical use in biological systems.[3][4] Surface functionalization is a critical strategy to overcome these limitations and enhance their dispersibility and biocompatibility.[1][5] This application note provides a comprehensive guide to the non-covalent functionalization of both single-walled (SWCNTs) and multi-walled carbon nanotubes (MWCNTs) with 3-(Pyren-1-yl)butanoic acid. This method leverages the robust π-π stacking interactions between the pyrene moiety and the graphitic surface of CNTs, offering a stable and reversible functionalization that preserves the intrinsic electronic and structural integrity of the nanotubes.[6][7][8] Detailed protocols for the functionalization procedure, purification of the resulting conjugate, and its thorough characterization using various analytical techniques are presented. Furthermore, we explore the potential applications of these functionalized CNTs in drug delivery and biosensing, providing a foundation for researchers and drug development professionals to harness the unique capabilities of these advanced nanomaterials.

Introduction: The Rationale for Pyrene-Based Non-Covalent Functionalization

The utility of carbon nanotubes in biomedical fields is intrinsically linked to our ability to modify their surface chemistry.[2] While covalent functionalization methods exist, they often introduce defects into the sp² hybridized carbon lattice of the CNTs, which can compromise their exceptional mechanical and electronic properties.[9] Non-covalent functionalization, in contrast, offers a gentler approach that preserves the pristine structure of the nanotubes.[3][10]

Among the various molecules employed for non-covalent modification, pyrene and its derivatives have emerged as a gold standard.[7] The planar, aromatic structure of the pyrene molecule facilitates a strong and stable π-π stacking interaction with the hexagonal lattice of the CNT sidewalls.[6][11][12] This interaction is sufficiently robust to overcome the inter-tube van der Waals forces, leading to the debundling and stable dispersion of individual CNTs in various solvents.[1][13]

3-(Pyren-1-yl)butanoic acid is a particularly advantageous functionalizing agent. The pyrene group serves as the "anchor" to the CNT surface, while the butanoic acid "tail" provides a reactive carboxylic acid group. This terminal functional group is readily available for subsequent conjugation to a wide array of molecules, including drugs, proteins, and targeting ligands, thereby expanding the utility of the functionalized CNTs for specific biomedical applications.[14]

Mechanism of Functionalization: π-π Stacking Interaction

The foundational principle of this functionalization strategy is the non-covalent interaction between the electron-rich aromatic rings of the pyrene molecule and the delocalized π-electron system of the carbon nanotube. This π-π stacking is a specific type of hydrophobic interaction that results in a thermodynamically favorable arrangement where the planar pyrene molecules lie flat against the curved surface of the CNTs.[11][12] Spectroscopic evidence, including shifts in fluorescence, FTIR, and Raman spectra, confirms the formation of these pyrene-nanotube complexes.[12]

Caption: π-π stacking interaction between the pyrene moiety and the CNT surface.

Experimental Protocols

Materials and Equipment

| Reagents | Supplier | Grade |

| Single-Walled Carbon Nanotubes (SWCNTs) or Multi-Walled Carbon Nanotubes (MWCNTs) | Varies | Purified |

| 3-(Pyren-1-yl)butanoic acid | Sigma-Aldrich | ≥98% |

| N,N-Dimethylformamide (DMF) | Varies | Anhydrous |

| Tetrahydrofuran (THF) | Varies | Anhydrous |

| Deionized (DI) Water | In-house | 18.2 MΩ·cm |

| 0.2 µm PTFE membrane filters | Varies |

| Equipment |

| Analytical Balance |

| Bath Sonicator |

| Probe Sonicator (optional, for enhanced dispersion) |

| Centrifuge |

| Magnetic Stirrer and Stir Bars |

| pH Meter |

| UV-Vis Spectrophotometer |

| Raman Spectrometer |

| Transmission Electron Microscope (TEM) |

| Thermogravimetric Analyzer (TGA) |

Step-by-Step Functionalization Protocol

-

CNT Dispersion:

-

Weigh 10 mg of pristine CNTs (either SWCNTs or MWCNTs) and transfer to a 50 mL conical tube.

-

Add 20 mL of DMF.

-

Sonicate the mixture in a bath sonicator for 1-2 hours at room temperature. The goal is to create a homogenous, black dispersion. For more robust debundling, a probe sonicator can be used for short bursts (e.g., 5-10 minutes) while keeping the sample on ice to prevent overheating.[1] Rationale: Sonication provides the necessary energy to overcome the van der Waals forces holding the CNT bundles together, allowing for individual nanotubes to be exposed to the functionalizing agent.[1]

-

-

Preparation of 3-(Pyren-1-yl)butanoic Acid Solution:

-

Weigh 20 mg of 3-(Pyren-1-yl)butanoic acid and dissolve it in 10 mL of DMF in a separate vial. Gentle warming may be required to fully dissolve the compound.

-

-

Functionalization Reaction:

-

Add the 3-(Pyren-1-yl)butanoic acid solution to the dispersed CNT suspension.

-

Stir the mixture vigorously using a magnetic stirrer at room temperature for 24-48 hours. Rationale: A long incubation period allows for the pyrene molecules to diffuse and adsorb onto the CNT surface, reaching an equilibrium state for π-π stacking.[6]

-

-

Purification of Functionalized CNTs:

-

After incubation, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 30 minutes to pellet the functionalized CNTs.

-

Carefully decant the supernatant, which contains excess, unreacted 3-(Pyren-1-yl)butanoic acid.

-

Resuspend the pellet in 20 mL of fresh DMF and sonicate for 10-15 minutes to redisperse.

-

Repeat the centrifugation and redispersion steps at least three times with DMF, followed by two washes with THF to thoroughly remove any unbound pyrene molecules.[6] Rationale: This iterative washing process is crucial for ensuring that any observed changes in properties are due to the stably adsorbed pyrene derivative and not from free molecules in the solution.

-

Finally, resuspend the purified functionalized CNTs in a suitable solvent (e.g., DI water, PBS, or an organic solvent depending on the downstream application) or dry them under vacuum for storage.

-

Characterization of Functionalized Carbon Nanotubes

A multi-faceted characterization approach is essential to confirm the successful functionalization and to assess the quality of the resulting material.

UV-Vis Spectroscopy

-

Principle: This technique is used to confirm the presence of the pyrene moiety on the CNTs. Free pyrene in solution exhibits characteristic absorption peaks. When adsorbed onto the CNT surface, these peaks may show a red-shift (bathochromic shift) due to the electronic interactions between the pyrene and the CNTs.

-

Protocol:

-

Prepare a dilute, stable dispersion of the functionalized CNTs in a suitable solvent.

-

Record the UV-Vis absorption spectrum from 200 to 800 nm.

-

Compare the spectrum to that of free 3-(Pyren-1-yl)butanoic acid and pristine CNTs.

-

-

Expected Results: The spectrum of the functionalized CNTs should display the characteristic absorption peaks of the pyrene moiety, confirming its presence.

Raman Spectroscopy

-

Principle: Raman spectroscopy is a powerful, non-destructive technique for characterizing carbon-based materials.[15] Key features in the Raman spectrum of CNTs include the D-band (disorder-induced, ~1350 cm⁻¹) and the G-band (graphitic, ~1580 cm⁻¹).[16][17] The ratio of the intensities of the D-band to the G-band (ID/IG) provides a measure of the structural integrity of the CNTs.[16] For non-covalently functionalized CNTs, this ratio should not significantly increase, indicating that the sp² carbon lattice remains intact.

-

Protocol:

-

Deposit a small amount of the dried, functionalized CNTs onto a glass slide.

-

Acquire the Raman spectrum using a suitable laser excitation wavelength (e.g., 532 nm or 785 nm).[18]

-

Determine the positions and intensities of the D and G bands.

-

-

Expected Results:

| Sample | D-Band (cm⁻¹) | G-Band (cm⁻¹) | ID/IG Ratio | Interpretation |

| Pristine CNTs | ~1350 | ~1580 | Low | High structural integrity |

| Functionalized CNTs | ~1350 | ~1580 | Similar to pristine | Successful non-covalent functionalization, no introduction of significant defects |

Transmission Electron Microscopy (TEM)

-

Principle: TEM provides direct visual evidence of the dispersion state of the CNTs. Pristine CNTs typically appear as large, entangled bundles. Successful functionalization leads to the exfoliation of these bundles into individual or small bundles of nanotubes.[19]

-

Protocol:

-

Prepare a very dilute dispersion of the functionalized CNTs in a volatile solvent.

-

Drop-cast a small volume onto a TEM grid and allow the solvent to evaporate.

-

Image the grid at various magnifications.

-

-

Expected Results: TEM images of the functionalized CNTs should show a significant reduction in bundling compared to pristine CNTs, with many individual nanotubes clearly visible. A thin coating of the functionalizing agent may also be observable on the nanotube surface at high magnifications.[19]

Thermogravimetric Analysis (TGA)

-

Principle: TGA measures the change in mass of a sample as a function of temperature.[20] By heating the functionalized CNTs in an inert atmosphere, the organic functionalizing agent will decompose at a lower temperature than the carbon nanotube backbone.[21] This allows for the quantification of the amount of 3-(Pyren-1-yl)butanoic acid attached to the CNTs.[22]

-

Protocol:

-

Place a known mass of the dried, functionalized CNTs into a TGA crucible.

-

Heat the sample from room temperature to ~800°C at a controlled rate (e.g., 10°C/min) under a nitrogen or argon atmosphere.

-

Record the mass loss as a function of temperature.

-

-

Expected Results: The TGA thermogram will show a weight loss step corresponding to the decomposition of the 3-(Pyren-1-yl)butanoic acid, typically in the range of 200-400°C.[21] The magnitude of this weight loss can be used to calculate the loading efficiency of the functionalization.

Applications in Drug Delivery and Biosensing

The carboxylic acid group on the functionalized CNTs serves as a versatile handle for the attachment of various bioactive molecules.

Drug Delivery Vehicle

The high surface area of CNTs allows for a high drug loading capacity.[1][23] The functionalized CNTs can be conjugated with anticancer drugs, such as doxorubicin, via ester or amide linkages. The resulting nanocarrier can enhance the solubility and stability of the drug, and potentially facilitate its delivery to tumor sites through the enhanced permeability and retention (EPR) effect.

Caption: Workflow for creating a CNT-based drug delivery system.

Biosensor Platform

The excellent electrical conductivity of CNTs makes them ideal for fabricating electrochemical biosensors.[3] The carboxylic acid groups can be used to immobilize enzymes or antibodies onto the CNT surface.[7] For example, glucose oxidase can be attached to create a highly sensitive glucose sensor. The non-covalent functionalization ensures that the electronic properties of the CNTs, which are crucial for signal transduction, are not compromised.

Conclusion

The non-covalent functionalization of carbon nanotubes with 3-(Pyren-1-yl)butanoic acid is a robust, reliable, and versatile method for preparing stable, well-dispersed CNTs for a variety of biomedical applications.[3] This approach preserves the desirable intrinsic properties of the nanotubes while introducing a reactive functional group for further modification. The detailed protocols and characterization techniques provided in this application note offer a comprehensive framework for researchers and drug development professionals to successfully implement this technology and advance their research in nanomedicine and biosensing.

References

-

Butt, H. A., Saqib, U., Siddiqui, S., & Nur, O. (2019). Non-Covalent Functionalization of Carbon Nanotubes for Electrochemical Biosensor Development. National Center for Biotechnology Information. Available at: [Link]

-